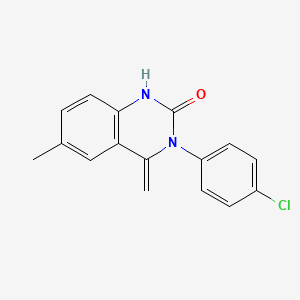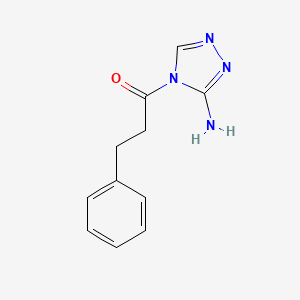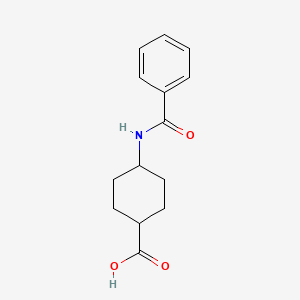
3-cyclopentyl-N-(2-ethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-ethylphenyl)propanamide, also known as CX717, is a compound that belongs to the ampakine family. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX717 has been shown to enhance cognitive function and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
作用机制
3-cyclopentyl-N-(2-ethylphenyl)propanamide modulates the activity of AMPA receptors by increasing the response of the receptor to glutamate, the main excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. This increased synaptic plasticity is thought to underlie the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory processes. 3-cyclopentyl-N-(2-ethylphenyl)propanamide also increases the release of dopamine, a neurotransmitter that is involved in reward and motivation. These effects on neurotransmitter release are thought to contribute to the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
实验室实验的优点和局限性
One advantage of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is that it has been extensively studied in animal models and has shown promising results in enhancing cognitive function. However, one limitation is that the mechanism of action of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is not fully understood, and further research is needed to elucidate its effects on synaptic plasticity and neurotransmitter release.
未来方向
There are several potential future directions for research on 3-cyclopentyl-N-(2-ethylphenyl)propanamide. One area of research could focus on the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research could focus on the use of 3-cyclopentyl-N-(2-ethylphenyl)propanamide in combination with other drugs to enhance its cognitive-enhancing effects. Finally, further research is needed to investigate the long-term effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide on cognitive function and to determine its potential therapeutic applications in the treatment of cognitive disorders.
合成方法
3-cyclopentyl-N-(2-ethylphenyl)propanamide can be synthesized by reacting 2-ethylphenylacetonitrile with cyclopentylmagnesium bromide to form 3-cyclopentyl-2-ethylphenylpropionitrile. This intermediate can then be reduced with lithium aluminum hydride to obtain 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
科学研究应用
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been extensively studied in animal models and has shown promising results in enhancing cognitive function. In a study conducted on rats, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was found to improve memory retention and spatial learning. In another study, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was shown to improve attention and working memory in monkeys. These findings suggest that 3-cyclopentyl-N-(2-ethylphenyl)propanamide has potential therapeutic applications in the treatment of cognitive disorders.
属性
IUPAC Name |
3-cyclopentyl-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-14-9-5-6-10-15(14)17-16(18)12-11-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDGEMHXDKOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)
![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
![4-(4-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine hydrochloride](/img/structure/B5789898.png)


![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)
![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)

![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)
